REACTION_SMILES
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[CH3:1][S:2][c:3]1[n:4][n:5][cH:6][c:7]([C:9]([CH3:10])([CH3:11])[CH3:12])[n:8]1.[CH3:20][OH:21].[NH2:18][NH2:19].[O:13]1[CH2:14][CH2:15][CH2:16][CH2:17]1>>[c:3]1([NH:18][NH2:19])[n:4][n:5][cH:6][c:7]([C:9]([CH3:10])([CH3:11])[CH3:12])[n:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1nncc(C(C)(C)C)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
NN
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CC(C)(C)c1cnnc(NN)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |